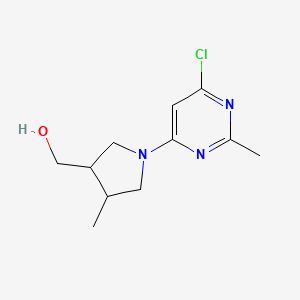

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol

描述

属性

IUPAC Name |

[1-(6-chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-7-4-15(5-9(7)6-16)11-3-10(12)13-8(2)14-11/h3,7,9,16H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGYQXGPCWKGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to a pyrrolidine moiety via a methanol group. This unique structure may contribute to its biological properties.

The biological activity of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol exhibit significant antibacterial properties. For instance, studies have shown that related pyrimidine derivatives demonstrate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example Compound 1 | E. coli | 0.22 mg/ml |

| Example Compound 2 | S. aureus | 0.44 mg/ml |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, with findings indicating moderate activity. This activity is often correlated with the presence of phenolic compounds in related extracts.

Study 1: Antibacterial Efficacy

A study published in Phytochemical Analysis examined the antibacterial properties of methanolic extracts containing similar pyrimidine derivatives. The results highlighted significant inhibitory effects against pathogenic bacteria, supporting the potential use of these compounds in therapeutic applications .

Study 2: In Silico Analysis

In silico studies have been conducted to predict the interaction of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol with target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound may inhibit key enzymes, thereby enhancing its antibacterial efficacy .

Research Findings

Recent research has focused on the pharmacological properties of similar compounds, revealing insights into their potential applications:

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Investigations into the neuroprotective abilities of related compounds are ongoing, with initial findings suggesting potential benefits in neurodegenerative conditions.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol (CAS: 2098084-13-8)

- Structural Difference: The dimethyl substitution at the pyrrolidine 4-position enhances steric bulk compared to the monomethyl group in the target compound.

- Impact on Properties: Solubility: Increased hydrophobicity due to additional methyl groups may reduce aqueous solubility.

- Safety Data : Requires precautions against heat and ignition sources (P210), similar to other pyrrolidine derivatives .

[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS: 1094223-48-9)

- Structural Difference : Replaces pyrimidine with pyridazine and substitutes pyrrolidine with piperidine.

- Impact on Properties :

Functional Group Comparisons

4-Amino-pyridin-3-yl-methanol

- Structural Difference: Features an amino group on a pyridine ring instead of a chlorinated pyrimidine-pyrrolidine system.

- Pharmacological Relevance : Demonstrated dopamine receptor affinity in comparative studies with L-745,870 and raclopride, highlighting the role of hydroxymethyl groups in modulating receptor interactions .

Research Findings and Implications

- Pyrimidine vs. Pyridazine Cores : Chlorinated pyrimidines (as in the target compound) are often associated with kinase inhibition, whereas pyridazine derivatives may exhibit distinct electronic profiles affecting target selectivity .

- Pyrrolidine vs.

- Hydroxymethyl Positioning: The 3-position hydroxymethyl group in the target compound may enhance hydrogen-bonding interactions in biological systems, akin to observations in 4-amino-pyridin-3-yl-methanol .

准备方法

Key Synthetic Strategy

The predominant synthetic approach involves the nucleophilic substitution of a halogenated pyrimidine derivative with a chiral pyrrolidine alcohol, followed by purification steps. This method is well-documented in recent medicinal chemistry literature focusing on pyrimidine-pyrrolidine scaffolds.

- Starting materials: (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride and 4,6-dichloro-2-methylpyrimidine.

- Solvent: Acetonitrile.

- Base: Triethylamine.

- Conditions: Stirring at 80 °C for approximately 12 hours.

- Work-up: Concentration under reduced pressure followed by flash chromatography purification.

This reaction results in the substitution of the 4-chloro group on the pyrimidine ring by the pyrrolidinyl moiety, yielding (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol with high yield (~91%) as a yellow solid.

Detailed Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Starting pyrimidine | 4,6-Dichloro-2-methylpyrimidine (1.1 equiv.) |

| Pyrrolidine derivative | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (1 equiv.) |

| Solvent | Acetonitrile (MeCN) |

| Base | Triethylamine (TEA), ~3 equiv. |

| Temperature | 80 °C |

| Reaction time | 12 hours |

| Purification | Flash chromatography on silica gel (EtOAc/Hexanes gradient) |

| Yield | 91% |

Mechanistic Insights

- The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the pyrrolidine nitrogen attacks the electrophilic 4-chloropyrimidine carbon.

- The presence of the 6-chloro substituent remains intact, allowing for selective functionalization.

- The chiral center on the pyrrolidine ring is preserved, ensuring enantiomeric purity.

- Triethylamine serves to neutralize the hydrochloride salt and facilitate nucleophilicity.

Purification and Characterization

- The crude reaction mixture is concentrated under reduced pressure.

- Purification is achieved by flash chromatography using a silica gel column with a gradient of ethyl acetate and hexanes.

- The purified compound is typically characterized by ^1H NMR, showing characteristic signals corresponding to the pyrimidine and pyrrolidine protons.

- Mass spectrometry confirms the molecular ion consistent with the target compound.

Alternative Preparation Notes

- Microwave irradiation has been employed in similar pyrimidine substitution reactions to reduce reaction times and improve yields.

- Use of polar aprotic solvents such as N-methylpyrrolidone (NMP) and bases like N,N-diisopropylethylamine (DIPEA) have been reported for related pyrrolidine-pyrimidine coupling reactions.

- Reaction temperature and time optimization can further enhance yield and purity.

Summary Table of Preparation Method

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| Halopyrimidine activation | 4,6-Dichloro-2-methylpyrimidine | Electrophilic substrate |

| Nucleophilic substitution | (R)-2-(pyrrolidin-3-yl)propan-2-ol, TEA, MeCN, 80 °C, 12 h | Formation of C-N bond at 4-position of pyrimidine |

| Work-up | Concentration under reduced pressure | Removal of solvent |

| Purification | Flash chromatography (silica gel, EtOAc/Hexanes) | Isolation of pure product |

| Yield | ~91% | High efficiency |

Research Findings and Literature Support

- The synthetic route is supported by peer-reviewed studies focusing on pyrimidine derivatives coupled to pyrrolidine rings, emphasizing the importance of reaction conditions such as temperature and base choice to achieve high yield and selectivity.

- The use of microwave-assisted synthesis in related compounds has demonstrated significant reduction in reaction times with comparable yields, suggesting potential optimization avenues.

- Purification via automated flash chromatography ensures reproducibility and scalability for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。